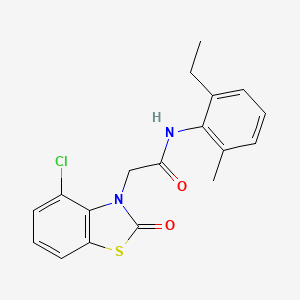
2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide, also known as COTI-2, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as an anticancer drug. COTI-2 has been shown to inhibit mutant p53 proteins, which are commonly found in cancer cells, leading to cell death and tumor regression.
作用機序
2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide works by binding to mutant p53 proteins and inducing a conformational change that leads to their degradation. Mutant p53 proteins are commonly found in cancer cells and are believed to contribute to the development and progression of cancer by promoting cell growth and survival. By inducing the degradation of mutant p53 proteins, this compound inhibits their oncogenic activity and induces cell death and tumor regression.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to inhibiting mutant p53 proteins, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. In preclinical studies, this compound has been shown to be well-tolerated and to have minimal toxicity.
実験室実験の利点と制限
One advantage of 2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide is that it has been extensively studied in preclinical models and has shown promising results in a wide range of cancer types. Another advantage is that it has been shown to be well-tolerated and to have minimal toxicity. However, one limitation of this compound is that it is still in the early stages of development and has not yet been tested in clinical trials. Another limitation is that it may not be effective against all types of cancer.
将来の方向性
There are a number of future directions for the development of 2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide. One direction is to further study its efficacy in preclinical models and to test it in clinical trials. Another direction is to investigate its potential for combination therapy with other anticancer drugs. Additionally, there is a need to develop biomarkers that can predict which patients are most likely to benefit from treatment with this compound. Finally, there is a need to investigate the potential for this compound to be used as a diagnostic tool for the detection of mutant p53 proteins in cancer cells.
合成法
The synthesis of 2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide involves a series of chemical reactions, starting with the condensation of 2-aminothiophenol and 2-chloroacetyl chloride to form 2-(2-chloroacetyl)thiophene. This compound is then reacted with 4-chloro-2-mercaptobenzothiazole to form 2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)thiophene. Finally, this compound is reacted with N-(2-ethyl-6-methylphenyl)acetamide to form this compound.
科学的研究の応用
2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide has been extensively studied for its potential as an anticancer drug. It has been shown to be effective against a wide range of cancer types, including breast, lung, ovarian, and colon cancer. This compound works by inhibiting mutant p53 proteins, which are commonly found in cancer cells. Mutant p53 proteins are believed to contribute to the development and progression of cancer by promoting cell growth and survival. By inhibiting mutant p53 proteins, this compound induces cell death and tumor regression.
特性
IUPAC Name |
2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)-N-(2-ethyl-6-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c1-3-12-7-4-6-11(2)16(12)20-15(22)10-21-17-13(19)8-5-9-14(17)24-18(21)23/h4-9H,3,10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAQPEQVONGXOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C3=C(C=CC=C3Cl)SC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

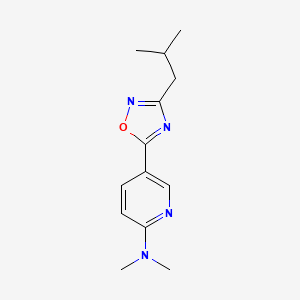
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-iodobenzamide](/img/structure/B4989555.png)
![5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole](/img/structure/B4989562.png)
![2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4989568.png)
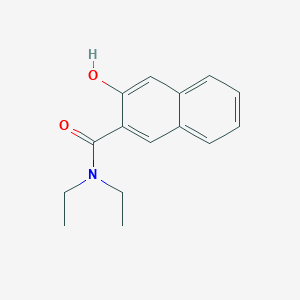
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-chloro-4-ethoxybenzamide](/img/structure/B4989592.png)
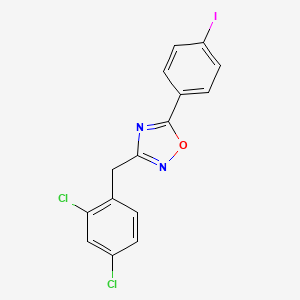
![methyl 7-(2-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4989600.png)
![3-(1,3-benzodioxol-5-yl)-5-(1-methyl-4-piperidinyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4989607.png)
![N,3,6,7-tetramethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B4989615.png)
![1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}azepane](/img/structure/B4989626.png)
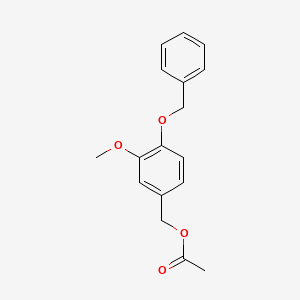
![2-[{2-[2-(2-isopropoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol ethanedioate (salt)](/img/structure/B4989645.png)
![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B4989659.png)